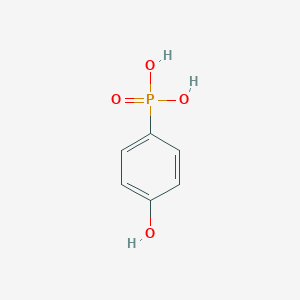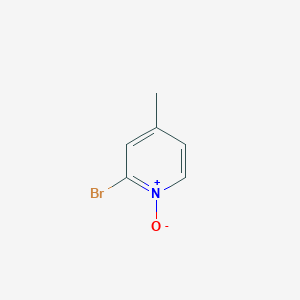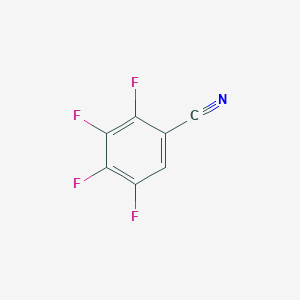
1,1,3,3-Tétraméthyldisilazane
Vue d'ensemble
Description
1,1,3,3-Tetramethyldisilazane is an organosilicon compound with the molecular formula C4H15NSi2. It is a clear, colorless to almost colorless liquid that is miscible with common organic solvents. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties .
Applications De Recherche Scientifique
1,1,3,3-Tetramethyldisilazane is widely used in scientific research due to its versatility. Some of its applications include:
Biology: This compound is used in the preparation of various biological samples for analysis.
Medicine: It is utilized in the pharmaceutical industry for the synthesis of certain drugs.
Mécanisme D'action
Target of Action
1,1,3,3-Tetramethyldisilazane (TMDSZ) primarily targets the Si-H or C-H bonds in various stable molecules . It is also known to react with dicobalt octacarbonyl and iron pentacarbonyl .
Mode of Action
The mode of action of TMDSZ involves the abstraction of hydrogen (H) by the methyl radicals produced from the Si-H or C-H bond in various stable molecules . This initiates a chain reaction, resulting in a radical that recombines with another radical . In the presence of UV irradiation, TMDSZ reacts with iron pentacarbonyl to form a relatively stable product .
Biochemical Pathways
The primary biochemical pathway of TMDSZ involves free-radical short-chain reactions. These reactions are initiated by the formation of a methyl radical (•CH3) and are propagated by hydrogen abstraction reactions . This process leads to the production of many high-mass stable alkyl-substituted or silyl-substituted disilazane or trisilazane products via radical recombination reactions .
Pharmacokinetics
Its molecular weight is 13334 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of TMDSZ’s action is the production of a series of products in the high-mass region . These products are formed through the termination of chain reactions initiated by TMDSZ . Additionally, TMDSZ can form a relatively stable product when it reacts with iron pentacarbonyl under UV irradiation .
Action Environment
The action of TMDSZ is influenced by environmental factors such as temperature and UV irradiation . For instance, UV irradiation is necessary for TMDSZ to react with iron pentacarbonyl . The heated environment also plays a crucial role in the initiation of the chain reactions .
Méthodes De Préparation
1,1,3,3-Tetramethyldisilazane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodimethylsilane with ammonia. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and to ensure the purity of the final product .
Analyse Des Réactions Chimiques
1,1,3,3-Tetramethyldisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: 1,1,3,3-Tetramethyldisilazane can undergo substitution reactions with various reagents, such as phenol, to form dimethylphenoxysilane.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyldisilazane can be compared with other similar compounds such as hexamethyldisilazane and 1,1,3,3-tetramethyl-1,3-diphenyldisilazane. While all these compounds are silylating agents, 1,1,3,3-Tetramethyldisilazane is unique due to its specific reactivity and the types of products it forms. For instance, it is particularly effective in the synthesis of polyols and in the preparation of silicon carbonitride films .
Similar compounds include:
- Hexamethyldisilazane
- 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane
Propriétés
InChI |
InChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWAPAVRQYYSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)N[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884860 | |
| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15933-59-2 | |
| Record name | ((Dimethylsilylamino)-methylsilyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyldisilazane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(dimethylsilyl)-1,1-dimethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ((DIMETHYLSILYLAMINO)-METHYLSILYL)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFU9TKU6LA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of 1,1,3,3-Tetramethyldisilazane?
A1: The molecular formula of 1,1,3,3-Tetramethyldisilazane is C4H15NSi2, and its molecular weight is 133.38 g/mol. []
Q2: What spectroscopic data is available for characterizing 1,1,3,3-Tetramethyldisilazane?
A2: Researchers commonly utilize various spectroscopic techniques to characterize TMDSZ. These include:
- NMR Spectroscopy (1H, 11B, 13C, 14/15N, and 29Si NMR): NMR provides insights into the structure and bonding within the molecule. []
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, including studies on metastable ions. []
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR reveals information about the functional groups and chemical bonds present in TMDSZ and materials derived from it. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): XPS helps determine the elemental composition and chemical states of elements within TMDSZ-derived films. []
Q3: How does the surface modification of materials using 1,1,3,3-Tetramethyldisilazane impact their properties?
A3: TMDSZ serves as a surface modifier, influencing the hydrophobicity of materials. For instance, incorporating TMDSZ-modified silicalite-1 zeolite into polydimethylsiloxane (PDMS) membranes significantly enhanced their performance in trichloroethylene (TCE) pervaporation dehydration. The hydrophobic modification led to improved adsorption selectivity for TCE and overall better separation efficiency. []
Q4: How does 1,1,3,3-Tetramethyldisilazane behave in the presence of a catalyst?
A4: The presence of a catalyst significantly influences the reactivity of TMDSZ. For example, with a ruthenium catalyst, TMDSZ undergoes selective deuteration, where hydrogen atoms are replaced by deuterium atoms. This catalytic process highlights the potential of TMDSZ in deuterium labeling applications. []
Q5: Can 1,1,3,3-Tetramethyldisilazane act as a precursor for chemical vapor deposition (CVD)?
A5: Yes, TMDSZ serves as a valuable single-source precursor for CVD, particularly in synthesizing silicon carbonitride (SiCN) films. This process offers control over film properties by adjusting parameters like substrate temperature, plasma power, and reagent flow rate. []
Q6: Have there been theoretical studies on the decomposition of 1,1,3,3-Tetramethyldisilazane?
A6: Yes, researchers have used ab initio calculations to study the decomposition kinetics and thermochemistry of TMDSZ. These studies provide insights into the formation of reactive intermediates like silene and silanimine species, crucial for understanding its behavior in CVD processes. []
Q7: How does 1,1,3,3-Tetramethyldisilazane break down at high temperatures?
A7: At high temperatures, TMDSZ decomposes into various species. These include methyl radicals (•CH3), ammonia (NH3), and 1,1-dimethylsilanimine (DMSA). Researchers have determined the activation energies for these decomposition pathways, providing valuable insights into the reactivity of TMDSZ at elevated temperatures relevant to CVD processes. []
Q8: What are the key intermediates formed during the decomposition of 1,1,3,3-Tetramethyldisilazane?
A8: The decomposition of TMDSZ involves several reactive intermediates. Notably, 1,1-dimethylsilanimine (DMSA) forms through both concerted and stepwise mechanisms depending on the temperature range. These intermediates play a crucial role in the subsequent gas-phase reactions leading to the deposition of SiCN films. []
Q9: What types of reactions occur in the gas phase after the initial decomposition of 1,1,3,3-Tetramethyldisilazane?
A9: Two main competing processes govern the gas-phase reactions following TMDSZ decomposition. The dominant process involves free-radical short-chain reactions initiated by methyl radicals. These reactions lead to the formation of high-mass, stable alkyl-substituted or silyl-substituted disilazane or trisilazane products. The second process involves the head-to-tail cycloaddition of unstable DMSA, forming cyclodisilazane species. Additionally, there is evidence of ammonia conversion to hydrogen and nitrogen gas within the reactor. []
Q10: What are the potential applications of 1,1,3,3-Tetramethyldisilazane in material science?
A10: TMDSZ holds promise in several material science applications, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate](/img/structure/B98696.png)


![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)



![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)





